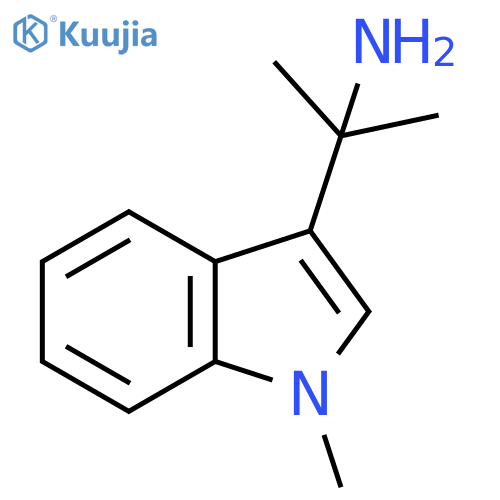Cas no 1236835-68-9 (2-(1-methyl-1H-indol-3-yl)propan-2-amine)

1236835-68-9 structure
商品名:2-(1-methyl-1H-indol-3-yl)propan-2-amine
2-(1-methyl-1H-indol-3-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1-methyl-1H-indol-3-yl)propan-2-amine
- 1236835-68-9
- EN300-1851855
- 1H-Indole-3-methanamine, α,α,1-trimethyl-
-
- インチ: 1S/C12H16N2/c1-12(2,13)10-8-14(3)11-7-5-4-6-9(10)11/h4-8H,13H2,1-3H3
- InChIKey: PYYQRNFLNKXJJS-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(C(C)(C)N)=C1
計算された属性
- せいみつぶんしりょう: 188.131348519g/mol
- どういたいしつりょう: 188.131348519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 328.4±17.0 °C(Predicted)
- 酸性度係数(pKa): 10.16±0.25(Predicted)
2-(1-methyl-1H-indol-3-yl)propan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851855-0.5g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-0.25g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-2.5g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-0.05g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-1.0g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 1g |
$1371.0 | 2023-05-27 | ||
| Enamine | EN300-1851855-1g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-0.1g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 0.1g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1851855-5.0g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 5g |
$3977.0 | 2023-05-27 | ||
| Enamine | EN300-1851855-10.0g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 10g |
$5897.0 | 2023-05-27 | ||
| Enamine | EN300-1851855-5g |
2-(1-methyl-1H-indol-3-yl)propan-2-amine |
1236835-68-9 | 5g |
$3977.0 | 2023-09-19 |
2-(1-methyl-1H-indol-3-yl)propan-2-amine 関連文献
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
1236835-68-9 (2-(1-methyl-1H-indol-3-yl)propan-2-amine) 関連製品
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量